REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Br:7][CH2:8][CH2:9][CH2:10]Br.[OH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([O:22][CH3:23])=[O:21]>C(#N)C>[Br:7][CH2:8][CH2:9][CH2:10][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([O:22][CH3:23])=[O:21] |f:0.1.2|
|
Name
|
|
Quantity
|
254.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
654 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
153 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered The filtrate
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness at 50° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica gel column (particle size 0.04-0.06 mm, diameter 8.8 cm, height 43 cm)
|
Type
|
WASH
|
Details
|
eluting under a nitrogen pressure of 0.5 bar with a cyclohexane and ethyl acetate mixture (95/5 by volume)
|
Type
|
CUSTOM
|
Details
|
collecting fractions of 300 cm3
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=C(C=CC=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |